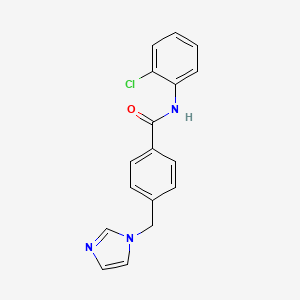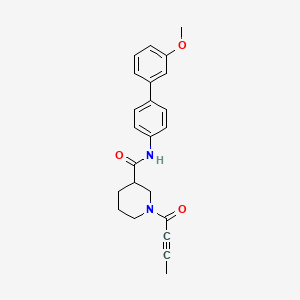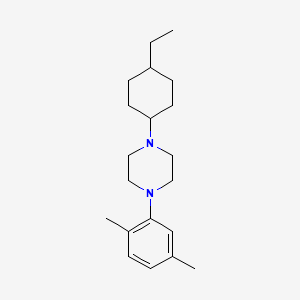
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide, also known as Clotrimazole, is a synthetic antifungal medication that is used to treat a wide range of fungal infections. Clotrimazole is a member of the azole family of antifungal agents, which work by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Mecanismo De Acción
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of fungal cell membrane integrity and ultimately, fungal cell death.
Biochemical and physiological effects:
In addition to its antifungal properties, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have a number of other biochemical and physiological effects. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of a wide range of drugs. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory skin conditions such as psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. However, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has some limitations as well. It has a relatively narrow spectrum of activity and is not effective against all fungal pathogens. Additionally, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide can be toxic to mammalian cells at high concentrations, which can limit its use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research involving N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide. One area of research is the development of new formulations of N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide that are more effective against a wider range of fungal pathogens. Another area of research is the development of N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide analogs with improved pharmacokinetic properties. Additionally, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have potential as an anticancer agent, and further research in this area could lead to the development of new cancer treatments.
Métodos De Síntesis
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide can be synthesized by reacting 2-chloro-4-nitroaniline with 1-(1H-imidazol-1-yl)methanamine to form the corresponding 2-chloro-4-(1H-imidazol-1-ylmethyl)aniline. This intermediate is then reacted with benzoyl chloride to form N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been extensively studied for its antifungal properties and has been used in a variety of scientific research applications. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to be effective against a wide range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has also been studied for its potential use in the treatment of certain types of cancer, including breast cancer and prostate cancer.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-15-3-1-2-4-16(15)20-17(22)14-7-5-13(6-8-14)11-21-10-9-19-12-21/h1-10,12H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNZINXFAPRIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973882.png)

![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973897.png)
![4-[(5-bromo-4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5973904.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5973912.png)
![N-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5973914.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{[1-(2-pyrimidinyl)-3-piperidinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5973922.png)

![1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5973936.png)
![7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5973957.png)
![7-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5973959.png)
![4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5973964.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(4-methoxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5973972.png)
![2-(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)-1H-benzimidazole](/img/structure/B5973980.png)